Coordination Mode Divergence: Ortho-Substitution Enables N,N,O-Terdentate Chelation vs. Para-Analog's N,N-Bidentate Coordination
2-[(2-Pyridinylmethyl)amino]benzoic acid (ortho-isomer) coordinates to transition metals via N,N,O-terdentate chelation, engaging both the pyridyl nitrogen, secondary amine nitrogen, and carboxylate oxygen. In contrast, 4-[(2-pyridinylmethyl)amino]benzoic acid (para-isomer) coordinates only through the two nitrogen atoms (N,N-bidentate), leaving the carboxylic acid group uncoordinated [1].
| Evidence Dimension | Coordination mode with transition metals |
|---|---|
| Target Compound Data | N,N,O-terdentate chelation (ortho-positioning enables carboxylate oxygen participation) |
| Comparator Or Baseline | 4-[(2-pyridinylmethyl)amino]benzoic acid: N,N-bidentate coordination only; carboxylic acid remains free |
| Quantified Difference | Terdentate vs. bidentate; coordination number and geometry differ |
| Conditions | Metal complexation studies with Co(II), Ni(II), Cu(II) [1]; Pt(II) and Pt(IV) [2] |
Why This Matters
The terdentate chelation mode provides enhanced complex stability and dictates distinct metal-binding stoichiometries, directly impacting applications in catalysis and metallodrug design.
- [1] Woodburn GR, Lien NR, Hoppe A, Jahng Y, Telford JR. Complexation and structure of anthranilic acid-derived N,N,O-terdentate ligands. Journal of Coordination Chemistry. 2010;63(2):185-195. doi:10.1080/00958970903375733 View Source
- [2] Richter S, Dimić D, Lönnecke P, Kaluđerović GN, Hey-Hawkins E. Comparative Study of Platinum(II) and Platinum(IV) Complexes with 2-(Pyridin-2-ylmethylamino)acetic Acid and 4-(Pyridin-2-ylmethylamino)benzoic Acid: Experimental and Theoretical Analysis. Chemistry Europe. 2025;3(4):e202500049. doi:10.1002/ceur.202500049 View Source
